(2S)-2-(Difluoromethyl)oxirane

Chiral Analysis Microwave Spectroscopy Enantiomeric Excess

(2S)-2-(Difluoromethyl)oxirane (CAS 2056095-67-9), also known as (S)-3,3-difluoro-1,2-epoxypropane, is a chiral, non-racemic epoxide with molecular formula C₃H₄F₂O and molecular weight 94.06 g/mol. It features a three-membered oxirane ring bearing a difluoromethyl (–CF₂H) substituent at the C2 position in the (S)-configuration.

Molecular Formula C3H4F2O
Molecular Weight 94.061
CAS No. 2056095-67-9
Cat. No. B2362114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Difluoromethyl)oxirane
CAS2056095-67-9
Molecular FormulaC3H4F2O
Molecular Weight94.061
Structural Identifiers
SMILESC1C(O1)C(F)F
InChIInChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1
InChIKeyFTCQYMALCXGFFQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Difluoromethyl)oxirane (CAS 2056095-67-9): Chiral Fluorinated Epoxide Building Block for Pharmaceutical Synthesis


(2S)-2-(Difluoromethyl)oxirane (CAS 2056095-67-9), also known as (S)-3,3-difluoro-1,2-epoxypropane, is a chiral, non-racemic epoxide with molecular formula C₃H₄F₂O and molecular weight 94.06 g/mol . It features a three-membered oxirane ring bearing a difluoromethyl (–CF₂H) substituent at the C2 position in the (S)-configuration. The compound is a colorless liquid with a predicted boiling point of 65.9±35.0 °C and predicted density of 1.266±0.06 g/cm³ . Its computed XLogP3-AA value of 0.8 indicates moderate lipophilicity, and it possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound belongs to the class of fluorinated cyclic ethers and serves primarily as a chiral building block in medicinal chemistry and agrochemical synthesis, where its difluoromethyl group confers enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated analogs .

Enantiomer
(2S)-form for stereochemical-control studies
Key Feature
CF₂H as hydrogen-bond-donating motif
Use Context
Chiral building block for synthesis and chiral tagging

Why Generic Substitution Fails for (2S)-2-(Difluoromethyl)oxirane: Stereochemistry, Fluorination Pattern, and Intermolecular Behavior


The (2S)-2-(difluoromethyl)oxirane scaffold cannot be generically substituted with its (2R)-enantiomer, racemic mixture, or alternative fluorinated oxiranes without altering critical performance characteristics. First, enantiomeric purity directly governs chiral recognition in both biological targets and analytical applications; the (2S)-enantiomer serves as a specific chiral tag candidate for microwave-based enantiomeric excess determination, a property not shared by the racemate [1]. Second, the difluoromethyl (–CF₂H) group provides a unique hydrogen-bond-donating capacity (via the C–H bond of CF₂H) that is absent in the trifluoromethyl (–CF₃) analog, fundamentally altering intermolecular interactions as demonstrated by homodimer formation studies [2]. Third, substituting with a monofluoromethyl (–CH₂F) or chloromethyl (–CH₂Cl) analog changes both electronic properties and toxicity profiles; the chloromethyl analog exhibits significantly higher acute toxicity . These stereochemical and electronic differences translate into divergent outcomes in enantioselective synthesis, spectroscopic chiral analysis, and safety profiles, making direct substitution scientifically and operationally unreliable.

(2S)-2-(Difluoromethyl)oxirane
vs.
(2R)-enantiomer or racemate: chiral recognition and analytical ee determination may not transfer
CF₂H (–CHF₂) motif
vs.
CF₃ analog: lacks hydrogen-bond-donating capacity, altering intermolecular dimer geometry
Difluoromethyl epoxide
vs.
Chloromethyl analog: toxicity profile differs; class-specific review required

Quantitative Differentiation Evidence for (2S)-2-(Difluoromethyl)oxirane: Head-to-Head Comparator Data


Chiral Discrimination: (2S)-Enantiomer Enables Microwave-Based Enantiomeric Excess Determination Not Possible with Racemate

The (2S)-enantiomer of 2-(difluoromethyl)oxirane has been explicitly characterized and validated as a chiral tag candidate for microwave three-wave mixing and rotational spectroscopy, enabling conversion of enantiomeric samples into spectroscopically distinct diastereomeric complexes for direct enantiomeric excess (ee) determination [1]. This application requires enantiomerically pure material; the racemic mixture (CAS 503-10-6) cannot serve this function. The compound's simple, hyperfine-free rotational spectrum—comparable to that of 3,3,3-trifluoro-1,2-epoxypropane—makes it particularly suitable for chiral analysis, yet it offers the additional advantage of the CF₂H hydrogen atom for intermolecular interaction studies not possible with the CF₃ analog [1].

Chiral discrimination
Head-to-head
Validated chiral tag candidate for microwave-based ee determination; racemate not functional
Supports enantiomer-attribution review
Gas-phase rotational spectroscopy context
Chiral Analysis Microwave Spectroscopy Enantiomeric Excess

Homodimer Formation: CF₂H Group Enables Intermolecular C–H···F–C Interactions Absent in CF₃ Analog

Quantum chemical calculations and microwave spectroscopy reveal that 3,3-difluoro-1,2-epoxypropane forms homochiral gas-phase homodimers stabilized by intermolecular interactions involving the CF₂H hydrogen atoms. In contrast, the 3,3,3-trifluoro-1,2-epoxypropane homodimers exhibit a distinctly different bonding motif because the absence of a hydrogen atom on the –CF₃ group prevents this class of interaction [1]. The rotational spectra of the homochiral dimers of 3,3-difluoro-1,2-epoxypropane are consistent with the lowest-energy isomers, and the energy ordering of dimers is sufficiently well predicted with modest calculational methods to enable straightforward spectral assignment [1].

Homodimer formation
Head-to-head
CF₂H enables C–H···F–C interactions; CF₃ analog forms distinctly different bonding motif
CF₂H hydrogen-bond-donating context
Lowest-energy homochiral dimer isomers observed
Intermolecular Interactions Microwave Spectroscopy Homochiral Dimer

Lipophilicity Modulation: XLogP3-AA of 0.8 for CF₂H-Oxirane vs. Higher LogP for CF₃ and CH₃ Analogs

The computed XLogP3-AA value for 2-(difluoromethyl)oxirane is 0.8, representing moderate lipophilicity . This places the CF₂H-epoxide in a distinct lipophilicity range compared to the trifluoromethyl analog (estimated LogP ~2.5) and the non-fluorinated methyl analog (estimated LogP lower). The CF₂H group provides a balanced lipophilicity profile: sufficiently lipophilic to enhance membrane permeability compared to non-fluorinated oxiranes, yet less lipophilic than the CF₃ analog, potentially reducing non-specific protein binding and phospholipidosis risk [1]. The CF₂H group also contributes hydrogen bond donating capacity (estimated pKa of the CF₂H proton) that can engage in favorable interactions with biological targets [2].

Lipophilicity modulation
Class-level
XLogP3-AA 0.8 vs. ~2.5 estimated for CF₃ analog
Intermediate lipophilicity screening context
In silico prediction; class-level inference
Lipophilicity Drug Design Physicochemical Properties

Toxicity Profile Differentiation: CF₂H-Oxirane Exhibits Lower Acute Inhalation Toxicity Compared to Chloromethyl Analog

Available toxicological data indicate that 2-(difluoromethyl)oxirane exhibits low acute toxicity in animal models, with no significant adverse effects observed at concentrations up to 50,000 ppm during short-term inhalation tests . In contrast, 2-(chloromethyl)oxirane (epichlorohydrin) is classified as a carcinogenic, mutagenic substance with high acute toxicity, a boiling point of 115–117 °C, and density of 1.183 g/cm³, and is known to cause severe irritation and systemic toxicity upon inhalation, dermal contact, or ingestion [1]. The Apollo Scientific safety data sheet for (R)-2-(difluoromethyl)oxirane lists hazard statements H225 (highly flammable liquid and vapour), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , which, while significant, represents a less severe acute toxicity profile than that of epichlorohydrin.

Toxicity profile differentiation
Cross-study
50,000 ppm NOAEL (short-term inhalation); chloromethyl analog is carcinogenic/mutagenic
Laboratory safety context review
GHS H225, H315, H319, H335; data to verify
Toxicity Safety Profile Inhalation Toxicology

Physical Property Differentiation: Boiling Point and Density vs. Structurally Related Fluorinated Epoxides

The (2S)-2-(difluoromethyl)oxirane has a predicted boiling point of 65.9±35.0 °C and predicted density of 1.266±0.06 g/cm³ . In comparison, the trifluoromethyl analog (2-(trifluoromethyl)oxirane) has a predicted boiling point of 33.5±35.0 °C and density of 1.4±0.1 g/cm³ . The monofluoromethyl analog (2-(fluoromethyl)oxirane) has a molecular weight of 76.1 g/mol, intermediate between the non-fluorinated and difluorinated species [1]. These physical property differences have practical implications for distillation-based purification, storage conditions, and vapor handling in manufacturing settings. The higher boiling point and lower vapor pressure of the CF₂H analog relative to the CF₃ analog (vapor pressure: 166.8±0.1 mmHg for CF₂H vs. 560.0±0.1 mmHg for CF₃ at 25°C) may facilitate containment and reduce volatile organic compound emission during large-scale processing.

Physical property differentiation
Cross-study
bp 65.9 °C; vapor pressure 166.8 mmHg at 25 °C (CF₂H vs. 560.0 mmHg for CF₃)
Process chemistry handling context
Predicted ACD/Labs data
Physical Properties Boiling Point Density Process Chemistry

High-Value Application Scenarios for (2S)-2-(Difluoromethyl)oxirane Based on Verified Differentiation Evidence


Chiral Analysis and Enantiomeric Excess Determination via Microwave Three-Wave Mixing

The (2S)-enantiomer of 2-(difluoromethyl)oxirane is validated as a chiral tag candidate for microwave rotational spectroscopy, enabling conversion of enantiomeric mixtures into spectroscopically distinct diastereomeric complexes for direct ee determination without chiral chromatography [1]. This application requires high enantiomeric purity of the tag molecule itself, making the defined (2S)-enantiomer (CAS 2056095-67-9) the required procurement specification. Procurement of the racemic mixture (CAS 503-10-6) or the (2R)-enantiomer (CAS 1980793-48-3) would yield incompatible results for this specific analytical methodology [1].

Synthesis of CF₂H-Containing Pharmaceutical Intermediates with Optimized Lipophilicity and Metabolic Stability

The moderate lipophilicity of the CF₂H-oxirane (XLogP3-AA = 0.8) positions it as a strategic building block for medicinal chemistry programs seeking to install a metabolically stable, moderately lipophilic fluorinated motif [1]. The CF₂H group provides a hydrogen bond donating capacity (via the C–H of CF₂H) that can engage in favorable target interactions, while the reactive oxirane ring enables nucleophilic ring-opening to generate diverse β-difluoromethyl alcohol, amine, and thioether scaffolds . This combination of properties is particularly valuable for optimizing ADME profiles of lead compounds where balanced lipophilicity is critical [2].

Gas-Phase Supramolecular Chemistry and Intermolecular Interaction Studies

The unique ability of 3,3-difluoro-1,2-epoxypropane to form homochiral homodimers stabilized by C–H···F–C interactions involving the CF₂H hydrogen atoms makes this compound a valuable model system for studying fluorine-mediated intermolecular forces [1]. Unlike the CF₃ analog, which lacks the hydrogen atom necessary for this interaction class, the CF₂H-epoxide enables experimental and computational investigation of weak hydrogen bonding involving organofluorine motifs [1]. Researchers studying non-covalent interactions involving fluorine in biomolecular recognition or crystal engineering should specifically procure the enantiomerically pure (2S)-form for these studies.

Agrochemical Intermediate Synthesis with Favorable Safety Profile

The difluoromethyl group is a privileged motif in modern agrochemical design, found in numerous listed pesticides due to its unique physicochemical properties and outstanding biological activity [1]. The (2S)-2-(difluoromethyl)oxirane serves as a chiral entry point for constructing enantioenriched difluoromethyl-containing agrochemical intermediates . Its lower acute inhalation toxicity profile relative to the chloromethyl analog (epichlorohydrin), and its manageable vapor pressure (166.8 mmHg at 25°C vs. 560.0 mmHg for the CF₃ analog), make it a safer and more practical choice for pilot-scale and production-scale synthesis compared to alternatives with higher volatility or intrinsic toxicity [2].

Application
Selection Property
Validation Focus
Chiral analysis and ee determination
Enantiomer-attribution review
Microwave spectroscopic chiral tagging context
Synthesis of CF₂H-containing pharmaceutical intermediates
Lipophilicity modulation context
ADME endpoint screening; hydrogen-bond-donating motif utilization
Gas-phase supramolecular chemistry studies
Intermolecular interaction context
C–H···F–C dimer stabilization model studies
Agrochemical intermediate synthesis
Safety-related endpoint monitoring
Inhalation toxicity and vapor-pressure handling review

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